2-{[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]methyl}benzonitrile
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Overview
Description
2-{[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]methyl}benzonitrile is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, have been found to exhibit diverse biological activities . .
Mode of Action
Generally, thieno[3,2-d]pyrimidines interact with their targets by binding to active sites, leading to changes in the target’s function . The exact interaction between this compound and its target would depend on the specific target and the compound’s chemical structure.
Biochemical Pathways
Without knowledge of the compound’s specific target, it’s challenging to summarize the affected biochemical pathways. Thieno[3,2-d]pyrimidines have been associated with various biochemical pathways due to their diverse biological activities .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. Given the diverse biological activities of thieno[3,2-d]pyrimidines, the effects could range from inhibiting enzyme activity to modulating signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]methyl}benzonitrile typically involves multi-step organic reactions. The starting materials often include substituted thiophenes and pyrimidines, which undergo a series of condensation, cyclization, and functional group transformations under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-{[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aromatic rings.
Scientific Research Applications
2-{[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]methyl}benzonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidines: Compounds with a similar core structure but different substituents.
Benzonitriles: Compounds with a benzonitrile group but different additional functional groups.
Phenylethyl derivatives: Compounds with a phenylethyl group but different core structures.
Uniqueness
2-{[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]methyl}benzonitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-16-17(2)30-23-21(16)22(28)26(13-12-18-8-4-3-5-9-18)24(29)27(23)15-20-11-7-6-10-19(20)14-25/h3-11H,12-13,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHNVRXIRSLKRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3C#N)CCC4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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